molecular formula C15H14Cl2N2O3S B3647220 N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

Cat. No.: B3647220
M. Wt: 373.3 g/mol
InChI Key: GPZAAFQJSHQUON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenyl and phenylglycinamide groups are aromatic, which could influence the compound’s reactivity and stability. The methylsulfonyl group could also impact the compound’s properties, particularly its solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For instance, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methylsulfonyl group could participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied for potential medicinal applications, its mechanism of action would involve how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential health effects. Proper handling and disposal procedures should be followed when working with this compound to minimize risks .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing efficient methods for its synthesis .

Properties

IUPAC Name

2-(2,3-dichloro-N-methylsulfonylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19(13-9-5-8-12(16)15(13)17)10-14(20)18-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZAAFQJSHQUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
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Reactant of Route 6
N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

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